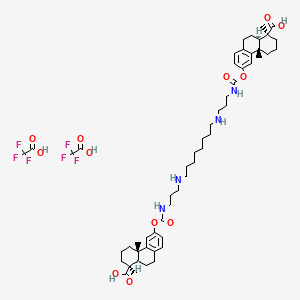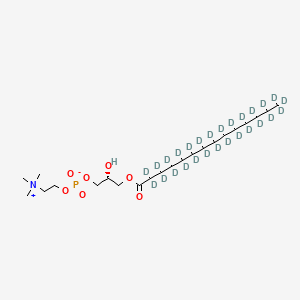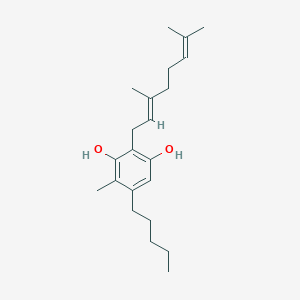
IL-1|A-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IL-1|A-IN-2 is a compound that belongs to the family of interleukin-1 inhibitors. Interleukin-1 is a cytokine that plays a crucial role in the inflammatory response and is involved in various immune and non-immune processes. This compound is designed to inhibit the activity of interleukin-1, thereby reducing inflammation and modulating immune responses. This compound has significant potential in the treatment of inflammatory diseases and conditions associated with excessive interleukin-1 activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IL-1|A-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This step involves the use of specific reagents and catalysts to construct the basic framework of the compound.
Functional group modification: Various chemical reactions, such as alkylation, acylation, and reduction, are employed to introduce functional groups that improve the compound’s efficacy and stability.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
IL-1|A-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Functional groups in this compound can be substituted with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
科学的研究の応用
IL-1|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of interleukin-1 inhibition and to develop new anti-inflammatory agents.
Biology: Employed in research to understand the role of interleukin-1 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, such as rheumatoid arthritis, gout, and systemic juvenile idiopathic arthritis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting interleukin-1-mediated conditions.
作用機序
IL-1|A-IN-2 exerts its effects by binding to the interleukin-1 receptor, thereby preventing interleukin-1 from interacting with its receptor. This inhibition blocks the downstream signaling pathways that lead to inflammation and immune responses. The molecular targets of this compound include the interleukin-1 receptor and associated signaling molecules, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).
類似化合物との比較
IL-1|A-IN-2 is unique compared to other interleukin-1 inhibitors due to its specific structure and functional groups that enhance its inhibitory activity. Similar compounds include:
Anakinra: A recombinant human interleukin-1 receptor antagonist used to treat rheumatoid arthritis.
Canakinumab: A monoclonal antibody targeting interleukin-1 beta, used for treating systemic juvenile idiopathic arthritis and other inflammatory conditions.
Rilonacept: A fusion protein that acts as a decoy receptor for interleukin-1, used to treat cryopyrin-associated periodic syndromes.
This compound stands out due to its unique chemical structure, which provides enhanced stability and efficacy in inhibiting interleukin-1 activity.
特性
分子式 |
C22H34O2 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C22H34O2/c1-6-7-8-12-19-15-21(23)20(22(24)18(19)5)14-13-17(4)11-9-10-16(2)3/h10,13,15,23-24H,6-9,11-12,14H2,1-5H3/b17-13+ |
InChIキー |
NDCNAGIHMAFCOX-GHRIWEEISA-N |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1C)O)C/C=C(\C)/CCC=C(C)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1C)O)CC=C(C)CCC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




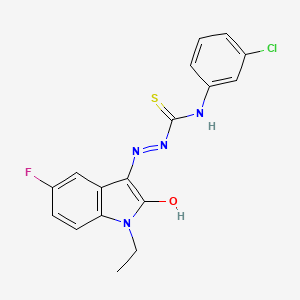

![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401619.png)
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
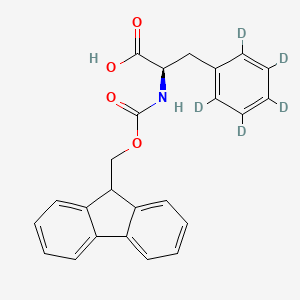
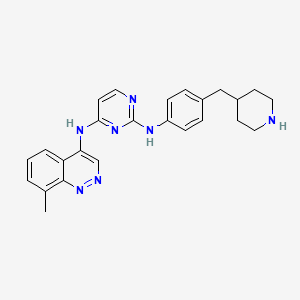
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
